2-Fluoro-3-(2,2,2-trifluoroethyl)phenol
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Overview
Description
2-Fluoro-3-(2,2,2-trifluoroethyl)phenol is an organic compound characterized by the presence of both fluorine and trifluoroethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring, followed by the addition of a trifluoroethyl group through a Friedel-Crafts alkylation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-(2,2,2-trifluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols and related compounds.
Scientific Research Applications
2-Fluoro-3-(2,2,2-trifluoroethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(2,2,2-trifluoroethyl)phenol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals interactions. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, potentially leading to significant biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
- 1-(Difluoromethyl)-3-(trifluoromethyl)benzene
- 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene
- 1-(2-Iodoethynyl)-3-(trifluoromethyl)benzene
Comparison: Compared to these similar compounds, 2-Fluoro-3-(2,2,2-trifluoroethyl)phenol is unique due to the presence of both a fluorine atom and a trifluoroethyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-fluoro-3-(2,2,2-trifluoroethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-7-5(4-8(10,11)12)2-1-3-6(7)13/h1-3,13H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNPQEOKJUZMCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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